Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide

Serine protease inhibition Human neutrophil elastase Proteinase-3

2-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide (CAS 1903219-69-1) is a synthetic sulfonamide derivative containing a 2,4-dioxo-1,3-oxazolidine (oxazolidine-2,4-dione) core linked via a phenylethyl bridge to a 2-bromobenzenesulfonamide moiety. The oxazolidine-2,4-dione scaffold has been independently validated as a zinc-binding chemotype with low-micromolar affinity for carbonic anhydrase II (CA II) and as the pharmacophore conferring pseudo-irreversible serine protease inhibition.

Molecular Formula C17H15BrN2O5S
Molecular Weight 439.28
CAS No. 1903219-69-1
Cat. No. B2850133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide
CAS1903219-69-1
Molecular FormulaC17H15BrN2O5S
Molecular Weight439.28
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H15BrN2O5S/c18-13-8-4-5-9-15(13)26(23,24)19-14(12-6-2-1-3-7-12)10-20-16(21)11-25-17(20)22/h1-9,14,19H,10-11H2
InChIKeyWJWCJIJOYNHMKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide (CAS 1903219-69-1): Structural Class and Research-Grade Profile


2-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide (CAS 1903219-69-1) is a synthetic sulfonamide derivative containing a 2,4-dioxo-1,3-oxazolidine (oxazolidine-2,4-dione) core linked via a phenylethyl bridge to a 2-bromobenzenesulfonamide moiety . The oxazolidine-2,4-dione scaffold has been independently validated as a zinc-binding chemotype with low-micromolar affinity for carbonic anhydrase II (CA II) and as the pharmacophore conferring pseudo-irreversible serine protease inhibition [1]. This compound is supplied as a research-grade building block (typical purity ≥95%, molecular formula C₁₇H₁₅BrN₂O₅S, MW 439.28 g/mol) and is structurally distinguished from its closest chloro analog (CAS 2034546-81-9) and thiophene-sulfonamide analog (CAS 2034546-96-6) by the ortho-bromo substituent on the benzenesulfonamide ring [2].

Why In-Class Substitution Fails for 2-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide (CAS 1903219-69-1)


Compounds within the N-sulfonyloxazolidine-2,4-dione class cannot be treated as interchangeable procurement items because the nature of N-substitution exerts a large effect on inhibitory potency and target selectivity [1]. The ortho-bromo substituent on the benzenesulfonamide ring introduces differentiated halogen bonding capacity, steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å), and lipophilicity (Hansch π parameter: Br +0.86 vs. Cl +0.71) compared with the 2-chloro analog (CAS 2034546-81-9) [1][2]. Additionally, the phenyl-sulfonamide electronic character differs fundamentally from the thiophene-sulfonamide scaffold (CAS 2034546-96-6), altering both the sulfonamide NH acidity (pKa) and the electrophilic character of the oxazolidine-2,4-dione carbonyls that engage the catalytic serine residue [1]. These structural distinctions mean that potency, selectivity, and mechanism of action observed for one analog do not transfer to another without empirical verification.

Quantitative Differentiation Evidence for 2-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide (CAS 1903219-69-1)


Serine Protease Inhibitory Mechanism: Pseudo-Irreversible Inactivation Kinetics of the N-Sulfonyloxazolidine-2,4-Dione Class

N-Sulfonyloxazolidine-2,4-diones, the class to which CAS 1903219-69-1 belongs, function as pseudo-irreversible inhibitors of serine proteases via enzyme-catalyzed ring opening of the oxazolidine-2,4-dione, forming a covalent acyl-enzyme intermediate [1]. In the Santana et al. (2012) study, representative N-sulfonyloxazolidine-2,4-diones displayed high second-order rate constants (kobs/[I]) for porcine pancreatic elastase (PPE) inactivation. These compounds also potently inhibited human neutrophil elastase (HNE) and proteinase-3 while showing only weak activity against human cathepsin G, establishing a selectivity profile distinct from broad-spectrum serine protease inhibitors [1]. The target compound retains the requisite N-sulfonyloxazolidine-2,4-dione pharmacophore for this mechanism-based inactivation, whereas non-sulfonamide oxazolidine-2,4-diones (e.g., N-acyl congeners) operate through a different kinetic profile [1].

Serine protease inhibition Human neutrophil elastase Proteinase-3

Carbonic Anhydrase II Zinc-Binding Affinity of the 2,4-Oxazolidinedione Scaffold

The 3-unsubstituted 2,4-oxazolidinedione fragment, which forms the core heterocycle of CAS 1903219-69-1, was identified through orthogonal fragment screening (native-state mass spectrometry and surface plasmon resonance) as a zinc-binding chemotype with low-micromolar binding affinity (Kd) for carbonic anhydrase II (CA II) [1]. This affinity approached that of fragment-sized primary benzenesulfonamides, the classical zinc-binding group (ZBG) in CA inhibitors. Protein X-ray crystallography confirmed that the oxazolidinedione acidic ring nitrogen coordinates the CA II active site zinc, with two additional hydrogen bonds between the ring oxygen and the protein backbone [1]. The target compound embeds this validated ZBG within a larger N-sulfonylated architecture, positioning it as a potential dual-pharmacophore probe combining zinc-binding (oxazolidinedione) and sulfonamide hydrogen-bonding functionality.

Carbonic anhydrase inhibition Zinc metalloenzyme Fragment-based drug discovery

Halogen-Dependent Lipophilicity and Steric Differentiation: ortho-Bromo vs. ortho-Chloro Benzenesulfonamide

The ortho-bromo substituent on the benzenesulfonamide ring of CAS 1903219-69-1 confers differentiated physicochemical properties relative to the 2-chloro analog (CAS 2034546-81-9). The Hansch hydrophobic substituent constant (π) for aromatic bromine is +0.86, compared with +0.71 for chlorine, corresponding to an increase in calculated logP (XLogP3) of approximately 0.15–0.30 log units [1][2]. The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) increases steric bulk ortho to the sulfonamide, which can influence the conformational preference of the sulfonamide NH and modulate target protein interactions [1]. Additionally, bromine's greater polarizability and capacity for halogen bonding (σ-hole donor strength: Br > Cl) can enhance binding to complementary Lewis base sites in protein active sites [3].

Halogen bonding Lipophilicity modulation Structure-activity relationships

Sulfonamide Electronic Character: Benzenesulfonamide vs. Thiophene-2-sulfonamide Scaffold Differentiation

The benzenesulfonamide moiety of CAS 1903219-69-1 presents a distinct electronic profile compared with the 5-bromo-thiophene-2-sulfonamide analog (CAS 2034546-96-6). The sulfonamide NH acidity (pKa) is modulated by the aryl ring electronics: the electron-withdrawing thiophene ring (σm for 2-thienyl ≈ +0.09) reduces sulfonamide NH pKa relative to the phenyl analog, altering the fraction of ionized sulfonamide anion at physiological pH and consequently affecting zinc-binding interactions [1]. The benzenesulfonamide scaffold also provides an additional aromatic ring carbon (C-6 vs. thiophene sulfur at position 1), offering a different π-stacking geometry for target protein interactions .

Sulfonamide electronics Heterocycle SAR pKa modulation

Vendor-Documented Purity and Supply Consistency for Reproducible Research

CAS 1903219-69-1 is supplied at a documented purity specification of ≥95% (HPLC) by Chemenu (Catalog CM836250), providing a defined baseline for experimental reproducibility . This purity level, while standard for research-grade building blocks, exceeds the minimal purity often encountered with custom-synthesized analogs where batch-to-batch variability can confound biological assay interpretation. The compound's well-defined molecular identity (InChI Key: WJWCJIJOYNHMKM-UHFFFAOYSA-N), full spectroscopic characterization availability upon request, and stable storage classification support procurement for systematic SAR campaigns .

Chemical purity Reproducibility Research-grade procurement

Synthetic Tractability and Derivatization Potential via the Bromo Leaving Group

The ortho-bromo substituent on the benzenesulfonamide ring of CAS 1903219-69-1 provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings) that is not available in the unsubstituted or methyl-substituted benzenesulfonamide analogs [1]. The aryl bromide is a superior oxidative addition substrate compared to aryl chloride (CAS 2034546-81-9), with C–Br bond dissociation energy (BDE) of approximately 80 kcal/mol vs. C–Cl BDE of approximately 95 kcal/mol, enabling milder reaction conditions and broader substrate scope for late-stage diversification [2]. This positions the compound as a versatile intermediate for generating focused libraries of N-sulfonyloxazolidine-2,4-dione analogs.

Cross-coupling chemistry Late-stage functionalization Building block utility

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide (CAS 1903219-69-1)


Serine Protease Tool Compound Development: Human Neutrophil Elastase and Proteinase-3 Inhibition

Given the validated pseudo-irreversible inhibition mechanism of N-sulfonyloxazolidine-2,4-diones against human neutrophil elastase (HNE) and proteinase-3 [1], CAS 1903219-69-1 is positioned as a starting scaffold for developing mechanistic probe compounds targeting neutrophil serine proteases implicated in chronic inflammatory diseases (COPD, cystic fibrosis, acute lung injury). The compound can be directly evaluated in PPE/HNE enzymatic assays with continuous monitoring of time-dependent inactivation to determine kinact/KI parameters. The observed selectivity over cathepsin G in class representatives supports its use in target deconvolution studies where protease isoform discrimination is required [1].

Carbonic Anhydrase Isoform-Selective Probe Design Leveraging Dual Zinc-Binding Modalities

The embedded 2,4-oxazolidinedione zinc-binding chemotype, validated by fragment screening and X-ray crystallography against CA II (Kd ~low μM) [2], combined with the benzenesulfonamide group, creates a dual-ZBG architecture for developing CA isoform-selective inhibitors. This compound serves as a privileged scaffold for fragment-growing campaigns where the ortho-bromo substituent enables rapid SAR exploration via parallel Suzuki coupling with aryl/heteroaryl boronic acids, accessing CA IX/XII (tumor-associated) selectivity over CA II (ubiquitous) through peripheral substituent variation [2][3].

Halogen-Specific SAR Platform for Probing Halogen Bonding in Protein-Ligand Interactions

The ortho-bromo substituent (σ-hole donor) provides a distinct halogen-bonding probe relative to the chloro (CAS 2034546-81-9), fluoro, and unsubstituted analogs [4]. By procuring CAS 1903219-69-1 alongside the chloro, fluoro, and des-halogen benzenesulfonamide congeners, medicinal chemistry teams can systematically map halogen bonding contributions to target binding free energy. The bromine atom's anomalous scattering signal also facilitates X-ray crystallographic phasing, enabling unambiguous determination of halogen-protein interaction geometries in co-crystal structures [4].

Building Block for Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality makes CAS 1903219-69-1 a versatile building block for generating small focused libraries of N-sulfonyloxazolidine-2,4-dione derivatives [5]. Researchers can use this single intermediate to access diverse biaryl, aminoaryl, and alkynylaryl analogs through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, respectively, without the need for de novo synthesis of each analog from the sulfonyl chloride. This reduces procurement overhead and accelerates SAR timeline for lead optimization programs targeting either serine proteases or carbonic anhydrases [1][2].

Quote Request

Request a Quote for 2-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.